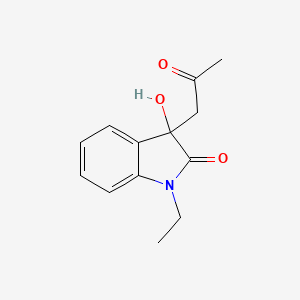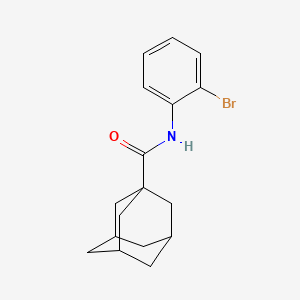
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as EHP-101, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indolones and has been found to have anti-inflammatory and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been found to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating inflammation and pain. This compound has been found to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects. Additionally, this compound has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which further contribute to the anti-inflammatory and neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in various animal models of disease, including multiple sclerosis, colitis, and arthritis. This compound has also been found to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have analgesic effects, reducing pain in animal models of acute and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and has a consistent purity. Additionally, this compound has been found to have good oral bioavailability, making it suitable for oral administration in animal studies. However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, this compound has not yet been tested in human clinical trials, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of this compound, particularly its effects on the endocannabinoid system. Another direction is to test the efficacy of this compound in human clinical trials for the treatment of neuroinflammatory diseases, pain, and anxiety disorders. Additionally, this compound could be modified to optimize its pharmacokinetic properties, such as increasing its half-life or reducing its potential for off-target effects. Overall, this compound shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential clinical applications.
Synthesemethoden
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step synthesis method. The first step involves the reaction of 1,3-dihydro-2H-indol-2-one with ethyl bromoacetate in the presence of a base to form the ethyl ester intermediate. This intermediate is then subjected to hydrolysis to form the carboxylic acid. The carboxylic acid is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxopropylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of pain and anxiety disorders.
Eigenschaften
IUPAC Name |
1-ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14-11-7-5-4-6-10(11)13(17,12(14)16)8-9(2)15/h4-7,17H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAEUZDNCEMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)


![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)



![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)
![6-amino-3-methyl-4-(2-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5008522.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)